molecular formula C14H18N2O B2758730 N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide CAS No. 1808481-66-4

N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide

Cat. No.: B2758730
CAS No.: 1808481-66-4
M. Wt: 230.311
InChI Key: KJPHQCFTWOHXPE-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide is an organic compound characterized by its unique structure, which includes a benzamide core substituted with a dimethylamino group and a propargylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available 3-aminobenzamide.

    Formation of the Propargylamine Intermediate: The propargylamine moiety is introduced via a nucleophilic substitution reaction. This involves reacting 3-aminobenzamide with propargyl bromide in the presence of a base such as potassium carbonate.

    Dimethylation: The intermediate is then subjected to dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargylamine moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of drugs targeting neurological disorders. Its ability to interact with specific enzymes and receptors makes it a candidate for further investigation in drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability under various conditions make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide involves its interaction with molecular targets such as enzymes and receptors. The propargylamine moiety can inhibit monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-{[methyl(phenyl)amino]methyl}benzamide: Similar structure but with a phenyl group instead of a propargyl group.

    N,N-dimethyl-3-{[methyl(ethyl)amino]methyl}benzamide: Similar structure but with an ethyl group instead of a propargyl group.

Uniqueness

N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide is unique due to the presence of the propargylamine moiety, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

N,N-dimethyl-3-[[methyl(prop-2-ynyl)amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-5-9-16(4)11-12-7-6-8-13(10-12)14(17)15(2)3/h1,6-8,10H,9,11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPHQCFTWOHXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CN(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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